Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione
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Overview
Description
Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione is a heterocyclic compound that features a fused ring system combining imidazole and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts such as nickel, which facilitates the cyclization process through addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, palladium, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a single imidazole ring.
Indazole: Another heterocyclic compound with a fused benzene and pyrazole ring system.
Imidazo[1,2-a]pyrazine: A compound with a similar fused ring system but different ring fusion pattern.
Uniqueness
Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione is unique due to its specific ring fusion pattern and the presence of both imidazole and indazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
65325-63-5 |
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Molecular Formula |
C8H5N3O2 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
2,4,5-triazatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-3,6-dione |
InChI |
InChI=1S/C8H5N3O2/c12-7-4-2-1-3-5-6(4)11(10-7)8(13)9-5/h1-3H,(H,9,13)(H,10,12) |
InChI Key |
RSDGVYIAHKQQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=O)N3NC2=O |
Origin of Product |
United States |
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